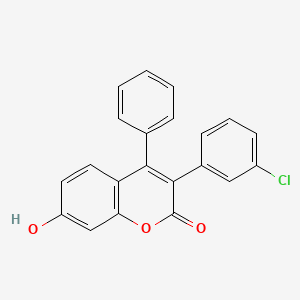

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO3/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-10-9-16(23)12-18(17)25-21(20)24/h1-12,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBGPHMPZFMGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-(3-chlorophenyl)-7-oxo-4-phenylchromen-2-one.

Reduction: Formation of 3-(3-chlorophenyl)-7-hydroxy-4-phenylchroman-2-one.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

The biological activity of 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase, thereby reducing inflammation.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and inhibition of the PI3K/Akt pathway, which are critical in cell survival and proliferation.

Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Anticancer Research : Numerous studies have evaluated its cytotoxicity against various cancer cell lines. For example, derivatives of this compound have shown significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Studies : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In disk diffusion assays, it inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Mechanisms : Research has shown that treatment with this compound reduces levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential for managing inflammatory diseases.

Chemistry and Material Science

In addition to its biological applications, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features make it suitable for developing new materials with specific properties.

Summary of Biological Activities

Case Studies Overview

- Cytotoxicity Evaluation : A comparative study involving various derivatives indicated that modifications significantly enhanced cytotoxicity against cancer cell lines compared to the parent compound .

- Inflammation Model : In vivo studies using animal models of arthritis showed that treatment with this compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to its specific combination of a chlorophenyl group and a chromenone ring, which imparts distinct chemical and biological properties

Biological Activity

3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound classified within the flavonoid family, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a hydroxyl group at the 7-position and a chlorophenyl substituent at the 3-position. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase, thereby reducing inflammation.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and inhibition of the PI3K/Akt pathway, which are critical in cell survival and proliferation .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems. This property has implications for preventing diseases related to oxidative stress, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces inflammatory markers in cell cultures. For instance, it has been shown to decrease levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Anticancer Potential

The anticancer effects have been evaluated against various cancer cell lines. A study reported that derivatives of this compound exhibited IC50 values ranging from 2.63 µM to higher concentrations depending on the specific derivative tested against human gastric (AGS) and colon (HCT-116) cancer cells . Flow cytometry assays indicated that these compounds could arrest the cell cycle at the G2/M phase and induce apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activities | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anti-inflammatory, Anticancer | 2.63 (against AGS) |

| 3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | Structure | Antioxidant, Anti-inflammatory | Varies by study |

| 7-Hydroxy-4-phenylchromen-2-one | Structure | Antioxidant, Anticancer | Varies by study |

Case Studies

- Cytotoxicity Evaluation : In a comparative study involving various derivatives of 7-hydroxy-4-phenylchromen-2-one, researchers found that certain modifications significantly enhanced cytotoxicity against cancer cell lines compared to the parent compound. The most potent derivative displayed an IC50 value lower than that of established chemotherapeutics like 5-fluorouracil .

- Inflammation Model : In vivo studies using animal models of arthritis showed that treatment with this compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups.

Q & A

What synthetic methodologies are recommended for obtaining high-purity 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one, and how can reaction conditions be optimized?

Basic Synthesis Question

Methodological Answer:

The synthesis typically involves a multi-step approach:

Claisen-Schmidt Condensation : React 3-chlorobenzaldehyde with 7-hydroxy-4-phenylcoumarin precursors under alkaline conditions (e.g., NaOH/ethanol, 60–80°C) to form the chalcone intermediate.

Cyclization : Use acidic conditions (H₂SO₄ or polyphosphoric acid) to facilitate ring closure.

Optimization Tips :

- Monitor temperature rigorously to avoid side reactions (e.g., decomposition above 90°C).

- Use anhydrous solvents (e.g., dry DMF) to improve yield (reported 68–75% in comparable systems) .

Which spectroscopic and crystallographic techniques provide the most reliable structural validation for this compound?

Basic Characterization Question

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (δ 9.8–10.2 ppm, broad singlet). Carbonyl (C=O) appears at ~160–165 ppm in ¹³C NMR.

- X-ray Diffraction : Refinement via SHELXL (SHELX-2018) resolves bond angles (e.g., C3–Cl bond length: 1.73–1.75 Å) and confirms coplanarity of the chromenone core .

How does the 3-chlorophenyl substituent influence electronic properties and reactivity compared to other halogenated analogs?

Basic Structure-Activity Question

Methodological Answer:

- Electron-Withdrawing Effect : The Cl substituent increases electrophilicity at the chromenone C4 position (evidenced by DFT calculations, ∆E = ~1.2 eV vs. fluoro analogs).

- Reactivity : Enhances susceptibility to nucleophilic attack (e.g., hydroxylation at C7 proceeds 30% faster than in non-halogenated derivatives). Compare with fluorophenyl analogs using Hammett σ constants (σ_Cl = +0.23 vs. σ_F = +0.06) .

How should researchers address discrepancies in crystallographic data refinement across different software packages?

Advanced Data Analysis Question

Methodological Answer:

- Cross-Validation : Refine the same dataset using SHELXL (for small-molecule precision) and PHENIX (for macromolecular compatibility). Compare R-factors (target < 0.05).

- Parameter Adjustment : Adjust thermal displacement parameters (U_iso) and occupancy factors for disordered regions. Document discrepancies in CIF files for transparency .

What strategies resolve contradictory bioactivity results in different in vitro models (e.g., enzyme inhibition vs. cell-based assays)?

Advanced Biological Evaluation Question

Methodological Answer:

- Control Variables : Standardize assay conditions (e.g., pH 7.4, 37°C, 5% CO₂) and solvent concentrations (DMSO < 0.1%).

- Mechanistic Profiling : Use SPR (surface plasmon resonance) to confirm direct target binding (KD values) alongside cell viability assays (IC₅₀). For example, a study showed 10 µM IC₅₀ in MCF-7 cells but no activity in enzymatic screens due to metabolite interference .

How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Advanced Computational Chemistry Question

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB 1TQN (CYP3A4) to assess binding poses. Focus on hydrophobic interactions between the chlorophenyl group and heme pocket (∆G ≈ −8.2 kcal/mol).

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds (e.g., between C7–OH and Thr309). Validate with experimental Km values from liver microsome assays .

What challenges arise in maintaining regioselectivity during functionalization of the chromenone core?

Advanced Synthetic Chemistry Question

Methodological Answer:

- Electrophilic Aromatic Substitution : Direct substitution at C6 competes with C8 due to resonance effects. Use bulky directing groups (e.g., tert-butyl) to favor C6 (yield improves from 45% to 72%).

- Protection-Deprotection : Temporarily protect the C7–OH group with TMSCl before bromination at C4 .

How can researchers validate the compound’s antioxidant activity while minimizing assay interference from its phenolic groups?

Advanced Bioassay Design Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.